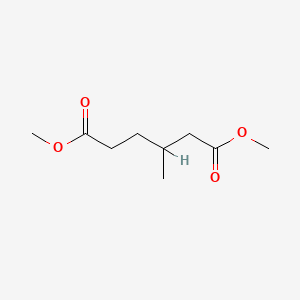

Dimethyl 3-methylhexanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-methylhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQYONBQJFBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334670 | |

| Record name | Dimethyl 3-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-13-5 | |

| Record name | Dimethyl 3-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 3-methylhexanedioate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of Dimethyl 3-methylhexanedioate, a branched-chain aliphatic diester. As a valuable chemical intermediate, a thorough understanding of its preparation and analytical validation is crucial for its application in research and development, including as a building block in the synthesis of novel pharmacophores and materials. This document moves beyond a simple recitation of methods to provide a rationale for the procedural choices, ensuring a deeper understanding of the underlying chemical principles.

Section 1: Strategic Approach to the Synthesis of Dimethyl 3-methylhexanedioate

The synthesis of Dimethyl 3-methylhexanedioate is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-methylhexanedioic acid, followed by its esterification to yield the desired dimethyl ester. This strategic approach allows for the purification of the intermediate dicarboxylic acid, ensuring a high-purity final product.

Synthesis of the Precursor: 3-Methylhexanedioic Acid

3-Methylhexanedioic acid serves as the foundational building block for our target molecule. Its synthesis can be accomplished via the oxidative cleavage of 3-methylcyclohexanone. This oxidation reaction effectively breaks the cyclic ketone ring to form the linear dicarboxylic acid.

A robust method for this transformation involves the use of an oxidizing agent such as nitric acid or a mixture of transition metal catalysts with a co-oxidant.[1] The choice of oxidizing system is critical to achieve high yield and selectivity, minimizing the formation of byproducts. The reaction progress should be carefully monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Upon completion, the 3-methylhexanedioic acid is isolated and purified. Due to its solid nature at room temperature, recrystallization is an effective purification method.[2] The purity of the isolated 3-methylhexanedioic acid should be confirmed by melting point determination and spectroscopic analysis before proceeding to the esterification step.

Esterification to Dimethyl 3-methylhexanedioate

With the purified 3-methylhexanedioic acid in hand, the subsequent step is a diesterification to yield Dimethyl 3-methylhexanedioate. The Fischer-Speier esterification is a classic and highly effective method for this transformation. This reaction involves heating the dicarboxylic acid in an excess of methanol with a catalytic amount of a strong acid, typically sulfuric acid or p-toluenesulfonic acid. The large excess of methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester product.

The reaction is typically performed under reflux to ensure a sufficient reaction rate. The water produced during the reaction can be removed azeotropically to further drive the equilibrium, although the large excess of methanol is often sufficient for achieving high conversion.

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthetic workflow for Dimethyl 3-methylhexanedioate.

Section 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol for the Synthesis of 3-Methylhexanedioic Acid

Materials:

-

3-Methylcyclohexanone

-

Nitric acid (concentrated)

-

Vanadium(V) oxide (catalyst)

-

Distilled water

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

To the flask, add 3-methylcyclohexanone and a catalytic amount of Vanadium(V) oxide.

-

Slowly add concentrated nitric acid to the stirred mixture, controlling the initial exothermic reaction with an ice bath.

-

Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the 3-methylhexanedioic acid.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold distilled water.

-

Recrystallize the crude product from hot water to obtain purified 3-methylhexanedioic acid.

-

Dry the purified crystals under vacuum and determine the melting point to assess purity.

Protocol for the Synthesis of Dimethyl 3-methylhexanedioate

Materials:

-

3-Methylhexanedioic acid (purified)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask, add the purified 3-methylhexanedioic acid and a large excess of anhydrous methanol.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude Dimethyl 3-methylhexanedioate.

-

Purify the crude ester by vacuum distillation to yield the final product as a clear liquid.[3]

Section 3: Comprehensive Characterization of Dimethyl 3-methylhexanedioate

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized Dimethyl 3-methylhexanedioate. This involves a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For Dimethyl 3-methylhexanedioate, both ¹H and ¹³C NMR are highly informative. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the closely related dimethyl adipate and the known effects of alkyl substitution.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the different proton environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 6H | -OCH₃ (two equivalent methyl esters) |

| ~2.2-2.4 | Multiplet | 4H | -CH₂-C=O (protons alpha to the carbonyls) |

| ~1.9-2.1 | Multiplet | 1H | -CH(CH₃)- |

| ~1.4-1.6 | Multiplet | 2H | -CH₂-CH(CH₃)- |

| ~1.2-1.4 | Multiplet | 2H | -CH₂-CH₂-CH(CH₃)- |

| ~0.95 | Doublet | 3H | -CH(CH₃) |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment |

| ~173-174 | C=O (ester carbonyls) |

| ~51-52 | -OCH₃ (ester methyls) |

| ~35-40 | -CH(CH₃)- |

| ~30-35 | -CH₂-C=O |

| ~25-30 | -CH₂-CH(CH₃)- |

| ~20-25 | -CH₂-CH₂-CH(CH₃)- |

| ~15-20 | -CH(CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Dimethyl 3-methylhexanedioate will be characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1200 and ~1150 | C-O stretch | Ester |

The strong absorption around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of Dimethyl 3-methylhexanedioate is available from the NIST WebBook.[4][5] The molecular ion peak ([M]⁺) is expected at m/z 188, corresponding to the molecular formula C₉H₁₆O₄. Key fragment ions would arise from the loss of methoxy groups (-OCH₃, m/z 31) and cleavage of the carbon chain.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for assessing the purity of the final product. A single, sharp peak under appropriate GC conditions would indicate a high degree of purity. The retention time will be specific to the compound and the GC method used. Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the compound, confirming the molecular weight of the eluting peak.

The relationship between these characterization techniques is illustrated below:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Hexanedioic acid, 3-methyl-, dimethyl ester [webbook.nist.gov]

- 5. Hexanedioic acid, dimethyl ester [webbook.nist.gov]

Spectroscopic Characterization of Dimethyl 3-methylhexanedioate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of Dimethyl 3-methylhexanedioate (CAS 54576-13-5), a diester of significant interest in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound in public-access databases, this guide leverages predictive modeling and comparative analysis with structurally related molecules to construct a detailed and scientifically grounded spectroscopic profile. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Furthermore, this document provides detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds, intended to serve as a practical reference for researchers, scientists, and professionals in drug development and materials science.

Introduction and Molecular Structure

Dimethyl 3-methylhexanedioate is a diester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol .[1] Its structure features a six-carbon backbone with a methyl group at the C3 position and two methyl ester functionalities at the termini. The asymmetric center at the C3 position implies that the adjacent methylene protons (C2) are diastereotopic. Understanding the full spectroscopic profile is essential for its unambiguous identification, purity assessment, and structural confirmation in synthetic and analytical workflows.

This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features and the experimental design for their acquisition.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Methyladipic Acid Dimethyl Ester

Introduction

3-Methyladipic acid dimethyl ester, also known as dimethyl 3-methylhexanedioate, is a dicarboxylic acid ester with the molecular formula C9H16O4.[1][2][3] This molecule is a derivative of adipic acid, a key monomer in the production of nylon. The introduction of a methyl group on the carbon chain influences the physical and chemical properties of the parent dimethyl adipate molecule, making it a subject of interest for researchers in polymer chemistry, specialty solvents, and as a potential plasticizer. This guide provides a comprehensive overview of the known physical properties of 3-methyladipic acid dimethyl ester, alongside comparative data for the parent compound, dimethyl adipate, to offer a clearer perspective for its potential applications.

Core Physical Properties

The physical characteristics of 3-methyladipic acid dimethyl ester are crucial for its handling, processing, and application in various scientific and industrial fields. Below is a summary of its key physical properties, with comparative data for dimethyl adipate.

| Property | 3-Methyladipic Acid Dimethyl Ester | Dimethyl Adipate (for comparison) |

| CAS Number | 54576-13-5[1][2][3] | 627-93-0[4][5] |

| Molecular Formula | C9H16O4[1][2][3] | C8H14O4[4][5] |

| Molecular Weight | 188.22 g/mol [1][2][3] | 174.19 g/mol [4][5] |

| Appearance | Not specified, likely a liquid | Colorless liquid[4][5] |

| Boiling Point | 122-122.5 °C at 18 Torr[1] | 109-110 °C at 14 mmHg[4][5][6] |

| Melting Point | Not specified | 8-11 °C[7] |

| Density | 1.0372 g/cm³[1] | 1.063 g/cm³ at 20 °C[4] |

| Refractive Index | Not specified | 1.4283 at 20 °C[4][5] |

| Solubility | Not specified | Soluble in alcohol, ether, and acetic acid[4] |

Experimental Protocols

Synthesis of 3-Methyladipic Acid Dimethyl Ester via Fischer Esterification

The most common and straightforward method for the synthesis of 3-methyladipic acid dimethyl ester is the Fischer esterification of 3-methyladipic acid with methanol in the presence of an acid catalyst. This well-established reaction provides good yields of the desired diester.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyladipic acid (1 equivalent).

-

Addition of Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to the flask. Methanol acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 equivalents) or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Final Purification: The crude dimethyl 3-methyladipate can be further purified by vacuum distillation to obtain the final, high-purity product.

Causality Behind Experimental Choices:

-

The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The aqueous work-up with a weak base is essential to remove the acid catalyst and any unreacted diacid, preventing potential hydrolysis of the ester product during purification.

-

Vacuum distillation is the preferred method for purifying liquid esters with relatively high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-methyladipic acid dimethyl ester.

Caption: Workflow for the synthesis of dimethyl 3-methyladipate.

Spectroscopic Data

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-methyladipic acid dimethyl ester. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for dimethyl adipate can provide guidance. Dimethyl adipate may be harmful by inhalation, ingestion, or skin absorption and may cause irritation.[6] It is recommended to use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12329, Dimethyladipate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12329, Dimethyladipate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365366, 3-Hexenedioic acid, dimethyl ester, (Z)-. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methylhexanedioic acid dimethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Hexanedioic acid, 3-methyl-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (2025). 3-Methylhexanedioic acid dimethyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyladipic acid (HMDB0000555). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12292, (+-)-3-Methyladipic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl adipate, 627-93-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl adipate. Retrieved from [Link]

-

ResearchGate. (2017). Refractive index of dimethyl phthalate. Retrieved from [Link]

-

MDPI. (2024). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Dimethyl adipate (HMDB0041606). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8554, Dimethyl Phthalate. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate over solid base catalysts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029167). Retrieved from [Link]

-

NIST. (n.d.). Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Atlas of Mass Spectra. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexanedioic acid, dimethyl ester (CAS 627-93-0). Retrieved from [Link]

-

NIST. (n.d.). Hexanedioic acid, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. Hexanedioic acid, 3-methyl-, dimethyl ester [webbook.nist.gov]

- 4. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. labsolu.ca [labsolu.ca]

Navigating the Chemical Landscape of Dimethyl 3-Methyladipate (CAS 54576-13-5): A Technical Guide for Researchers

Preamble: Charting a Course Through Scarcity

In the vast expanse of chemical compounds, some are extensively characterized, their properties and applications meticulously documented. Others, like Dimethyl 3-Methyladipate (CAS 54576-13-5), remain in the relative shadows of scientific literature. This technical guide is crafted for researchers, scientists, and drug development professionals who find themselves at the frontier of discovery, where data is sparse, and inference, grounded in solid chemical principles, becomes a critical tool.

This document will provide a comprehensive overview of what is known about Dimethyl 3-Methyladipate, leveraging data from its parent diacid, 3-methyladipic acid, and its close structural analog, dimethyl adipate. We will delve into its chemical identity, postulate its properties and synthesis, and explore its potential, yet largely untapped, applications in biomedical research and drug development. Our approach is one of scientific integrity, clearly delineating established facts from reasoned extrapolation.

Section 1: Chemical Identity and Physicochemical Properties

Dimethyl 3-Methyladipate, systematically named dimethyl 3-methylhexanedioate, is a dicarboxylic acid ester. The introduction of a methyl group at the 3-position of the hexanedioate backbone introduces a chiral center, a feature of significant interest in medicinal chemistry.

Due to a lack of extensive experimental data for Dimethyl 3-Methyladipate, we can extrapolate its physicochemical properties from its unmethylated analog, Dimethyl Adipate (CAS 627-93-0). The presence of the additional methyl group is expected to slightly increase its molecular weight and lipophilicity (logP), while potentially lowering its boiling and melting points due to a disruption in crystal packing.

| Property | Dimethyl Adipate (CAS 627-93-0) | Dimethyl 3-Methyladipate (CAS 54576-13-5) (Predicted) |

| Molecular Formula | C8H14O4 | C9H16O4 |

| Molecular Weight | 174.19 g/mol [1] | 188.22 g/mol |

| Appearance | Colorless liquid[1] | Colorless liquid |

| Density | 1.06 g/cm³ (20 °C)[1] | Slightly lower than 1.06 g/cm³ |

| Melting Point | 10.3 °C[1] | Likely lower than 10.3 °C |

| Boiling Point | 227 °C[1] | Similar to or slightly lower than 227 °C |

| Solubility in Water | < 1 g/L[1] | Lower than Dimethyl Adipate |

| logP (Octanol/Water) | 1.03 | > 1.03 |

Section 2: Synthesis and Characterization

The synthesis of Dimethyl 3-Methyladipate would most logically proceed via the esterification of 3-methyladipic acid with methanol. This reaction is typically acid-catalyzed.

Proposed Experimental Protocol: Synthesis of Dimethyl 3-Methyladipate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyladipic acid (1 equivalent) and an excess of methanol (10-20 equivalents).

-

Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Caption: Proposed synthesis of Dimethyl 3-Methyladipate.

Characterization

The synthesized product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

Gas Chromatography (GC): To assess purity.

Section 3: Potential Applications in Research and Drug Development

While direct applications of Dimethyl 3-Methyladipate are not documented, its structural components suggest several avenues for research, particularly in the context of metabolic diseases and medicinal chemistry.

A Potential Biomarker and Research Tool in Refsum Disease

Adult Refsum Disease is a rare genetic disorder characterized by the accumulation of phytanic acid due to a deficiency in the α-oxidation pathway.[2] In these patients, the ω-oxidation pathway becomes more prominent, leading to the formation and excretion of metabolites, including 3-methyladipic acid.[2][3]

The quantification of 3-methyladipic acid in urine and plasma serves as a valuable biomarker for diagnosing and monitoring this disease.[3] Dimethyl 3-Methyladipate, as a stable, derivatized form of the parent diacid, could be invaluable as an internal standard for quantitative analytical methods like GC-MS and LC-MS/MS.

Caption: Role of Dimethyl 3-Methyladipate in Refsum Disease research.

The "Magic Methyl" Effect in Drug Design

The introduction of a methyl group can have profound effects on the pharmacological and pharmacokinetic properties of a molecule, an observation often referred to as the "magic methyl" effect.[4] Methylation can:

-

Enhance Potency: By promoting favorable hydrophobic interactions with the target protein.

-

Improve Metabolic Stability: By blocking sites of metabolism.

-

Increase Selectivity: By altering the conformation of the molecule to favor binding to one target over another.

-

Modulate Physicochemical Properties: Affecting solubility and cell permeability.

The chiral center introduced by the methyl group in Dimethyl 3-Methyladipate allows for the exploration of stereospecific interactions in biological systems. This makes it an interesting scaffold for the design of novel bioactive compounds.

A Building Block for Novel Chemical Entities

As a difunctional ester, Dimethyl 3-Methyladipate can serve as a versatile building block in organic synthesis. The ester groups can be hydrolyzed back to carboxylic acids, reduced to alcohols, or reacted with a variety of nucleophiles to construct more complex molecules. This opens up possibilities for its use in the synthesis of novel polymers, lubricants, and, pertinent to our audience, new drug candidates.

Section 4: Safety and Handling

No specific toxicological data for Dimethyl 3-Methyladipate is available. However, based on the low acute toxicity of its analog, dimethyl adipate, it is expected to have a similar safety profile.[1] Standard laboratory safety precautions should be observed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion: A Call for Further Investigation

Dimethyl 3-Methyladipate (CAS 54576-13-5) represents a chemical entity with underexplored potential. While a comprehensive dataset on its properties and applications is currently lacking, its structural relationship to compounds of biological and industrial significance makes it a compelling subject for future research. This guide has aimed to provide a foundational understanding by integrating established chemical principles with data from analogous compounds. It is our hope that this will serve as a catalyst for further investigation into the properties and uses of this intriguing molecule, particularly within the realms of analytical chemistry and drug discovery.

References

-

Wikipedia. Dimethyl adipate. [Link]

-

Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. MDPI. [Link]

-

Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. ResearchGate. [Link]

-

Dimethyladipate | C8H14O4 | CID 12329. PubChem. [Link]

-

Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease. PubMed. [Link]

-

Synthesis of dimethyladipate. PrepChem.com. [Link]

-

3-Methyladipic acid (HMDB0000555). Human Metabolome Database. [Link]

-

Dimethyl Adipate. National Toxicology Program (NTP). [Link]

-

Dimethyladipate | C8H14O4 | CID 12329. PubChem. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

Sources

- 1. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 2. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dimethyl 3-methylhexanedioate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Dimethyl 3-methylhexanedioate (CAS 54576-13-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing its dissolution in various organic solvents. We present a detailed physicochemical profile of the compound, a predictive assessment of its solubility based on solvent polarity, and a rigorous, step-by-step experimental protocol for precise quantitative determination. The guide emphasizes the causality behind experimental design and the molecular interactions that dictate solubility, empowering researchers to make informed decisions in solvent selection for applications ranging from reaction chemistry to formulation.

Introduction

Dimethyl 3-methylhexanedioate is a diester of significant interest in chemical synthesis as a precursor and intermediate.[1][2] Understanding its behavior in various solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. Solubility is not merely a physical constant but a complex interplay of intermolecular forces, thermodynamics, and the specific chemical nature of both the solute and the solvent.[3][4] This guide moves beyond simple data provision to offer a foundational understanding of why Dimethyl 3-methylhexanedioate exhibits specific solubility profiles and equips the reader with the methodology to determine these properties empirically.

Physicochemical Profile of Dimethyl 3-methylhexanedioate

The solubility behavior of a compound is intrinsically linked to its molecular structure and properties. The key physicochemical parameters for Dimethyl 3-methylhexanedioate are summarized below.

| Property | Value | Source | Significance for Solubility |

| CAS Number | 54576-13-5 | [1] | Unique chemical identifier. |

| Molecular Formula | C₉H₁₆O₄ | [1][5] | Indicates the atomic composition. |

| Molecular Weight | 188.22 g/mol | [1][5] | Influences the energy required to disrupt the crystal lattice. |

| Polar Surface Area (PSA) | 52.60 Ų | [1] | The two ester groups create a significant polar region, suggesting potential for dipole-dipole interactions and hydrogen bond acceptance. |

| LogP (Octanol-Water Partition Coefficient) | 1.13880 | [1] | A positive LogP indicates a preference for non-polar environments over water, but the value is low enough to suggest moderate overall polarity and some affinity for polar solvents. |

The structure contains two ester functional groups which can act as hydrogen bond acceptors with protic solvents, but the lack of acidic protons means the molecule cannot act as a hydrogen bond donor.[6][7] The seven-carbon backbone is non-polar. This duality—a polar "head" with two ester groups and a non-polar hydrocarbon "tail"—suggests that solubility will be highly dependent on the solvent's ability to interact favorably with both regions of the molecule.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[10][11]

-

Polar Solvents: These solvents possess large dipole moments and high dielectric constants. They are further divided into:

-

Protic Solvents (e.g., Methanol, Ethanol): Contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are effective at solvating ions and polar molecules that can participate in hydrogen bonding.[7][12]

-

Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Lack O-H or N-H bonds and cannot donate hydrogen bonds, but their polarity allows them to engage in strong dipole-dipole interactions.[12]

-

-

Non-Polar Solvents (e.g., Hexane, Toluene): Have low dipole moments and dielectric constants. The dominant intermolecular forces are weak London dispersion forces.[10]

The dissolution process is governed by thermodynamics, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves when ΔG is negative. This involves an enthalpy change (ΔH), related to the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions, and an entropy change (ΔS), related to the increase in disorder of the system.[3][8] For most solids dissolving in liquids, the process is endothermic (ΔH > 0), meaning solubility typically increases with temperature.[13]

Predictive Solubility Profile

| Solvent Class | Example Solvents | Dominant Solvent Interactions | Predicted Solubility of Dimethyl 3-methylhexanedioate | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | London Dispersion Forces | Low to Moderate | The non-polar solvent can interact with the hydrocarbon backbone, but provides poor solvation for the polar ester groups, limiting overall solubility. Toluene may show slightly better solubility than hexane due to some polarizability. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Dipole-Dipole Interactions | High | These solvents offer a favorable balance. Their polarity effectively solvates the ester groups via dipole-dipole interactions, while their organic nature is compatible with the carbon chain. This class is predicted to be the most effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | These solvents can act as hydrogen bond donors to the ester oxygens, providing strong solute-solvent interactions.[6] However, the strong solvent-solvent hydrogen bonding network must be disrupted, which can be energetically costly, potentially limiting solubility compared to optimal aprotic solvents. |

| Highly Polar | Water | Hydrogen Bonding | Very Low / Insoluble | While water can form hydrogen bonds with the ester groups, the energetic cost of breaking the strong water-water hydrogen bonding network to accommodate the non-polar hydrocarbon chain is thermodynamically unfavorable.[6] |

Standard Protocol for Experimental Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold standard for determining thermodynamic equilibrium solubility.[14][15]

Objective: To determine the concentration of a saturated solution of Dimethyl 3-methylhexanedioate in a chosen organic solvent at a constant temperature.

Materials:

-

Dimethyl 3-methylhexanedioate (solute)

-

Selected organic solvent (high purity)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation: Add an excess amount of Dimethyl 3-methylhexanedioate to a vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[14] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Experimental workflow for the shake-flask solubility determination method.

Key Factors Influencing Solubility

Temperature

For most solid solutes, the dissolution process is endothermic (absorbs heat).[13] Therefore, according to Le Châtelier's principle, increasing the temperature will increase the solubility of Dimethyl 3-methylhexanedioate.[3] This relationship should be determined experimentally if the compound will be used across a range of temperatures.

Solvent-Solute Molecular Interactions

The specific interactions between the solute and solvent molecules dictate the extent of dissolution. The diagram below illustrates the primary forces at play with different solvent types.

Caption: Dominant intermolecular forces governing solubility.

Safety and Handling Considerations

When conducting solubility studies, it is imperative to adhere to standard laboratory safety practices.

-

Always handle organic solvents in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for Dimethyl 3-methylhexanedioate and each solvent used to understand specific hazards, handling, and disposal requirements.[16][17]

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Dimethyl 3-methylhexanedioate is a moderately polar compound whose solubility is dictated by a balance of its polar ester functionalities and its non-polar hydrocarbon structure. It is predicted to be most soluble in polar aprotic solvents like acetone, ethyl acetate, and THF, with moderate to high solubility in polar protic solvents such as ethanol and methanol. Its solubility is expected to be low in non-polar solvents like hexane and very low in water. This guide provides both the theoretical foundation for these predictions and a detailed, actionable protocol for their precise experimental verification, enabling researchers to confidently select and utilize appropriate solvent systems.

References

-

JoVE. (2020). Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Unknown. (n.d.). Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Methylhexanedioic acid dimethyl ester | CAS#:54576-13-5. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 3-methylhexanedioate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

-

Airgas. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved from [Link]

-

Unknown. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

Sources

- 1. 3-Methylhexanedioic acid dimethyl ester | CAS#:54576-13-5 | Chemsrc [chemsrc.com]

- 2. Dimethyl 3-methylhexanedioate/CAS:54576-13-5-HXCHEM [hxchem.net]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl 3-methylhexanedioate | C9H16O4 | CID 521519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. Solubility factors when choosing a solvent [labclinics.com]

- 13. Solubility [chem.fsu.edu]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. quora.com [quora.com]

- 16. fishersci.com [fishersci.com]

- 17. airgas.com [airgas.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Dimethyl 3-methylhexanedioate

Abstract

This technical guide provides a comprehensive walkthrough for performing quantum chemical calculations on Dimethyl 3-methylhexanedioate, a diester of significant interest in various chemical fields. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols necessary for robust computational analysis. We will delve into the rationale behind methodological choices, from the initial construction of the molecular geometry to the final analysis of its electronic and vibrational properties. The methodologies presented herein are grounded in widely accepted computational practices, ensuring a self-validating and reproducible workflow. All technical claims are substantiated with citations to authoritative literature, and key processes are visualized to enhance comprehension.

Introduction: The "Why" and "What"

Dimethyl 3-methylhexanedioate (C9H16O4) is a dicarboxylic acid ester whose molecular structure and electronic properties can be pivotal in understanding its reactivity, stability, and potential interactions in a larger system.[1][2] Quantum chemical calculations offer a powerful, non-experimental route to elucidate these characteristics at the atomic level. By solving approximations of the Schrödinger equation for this molecule, we can predict a wealth of information, including its three-dimensional structure, vibrational frequencies (which correspond to its infrared spectrum), and the distribution of electrons within the molecule.[3][4]

This guide will focus on a robust and widely applicable workflow using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost, making it a workhorse for molecules of this size.[5][6]

Theoretical Foundations: Choosing the Right Tools

Before embarking on the practical steps, it is crucial to understand the theoretical choices that underpin the entire calculation. The accuracy of any quantum chemical calculation rests on two main pillars: the theoretical method and the basis set .

The Method: Hartree-Fock and Density Functional Theory (DFT)

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8][9] It provides a foundational understanding of molecular orbitals but has a significant limitation: it does not adequately account for electron correlation—the way electrons instantaneously react to each other's motion.[8] This omission can lead to inaccuracies, especially in predicting reaction energies.

-

Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the molecule's energy based on its electron density.[6] The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[5][10]

-

The B3LYP Functional: For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[11] B3LYP is a "hybrid" functional because it mixes a portion of the "exact" exchange from Hartree-Fock theory with exchange and correlation functionals from other sources.[10][11] This approach has proven to be remarkably successful for a vast range of organic molecules, providing reliable geometries and energies.[10][12]

-

The Basis Set: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G(d)): These are popular and efficient basis sets. The nomenclature can be decoded as follows:

-

6-31G : This is a "split-valence" basis set, meaning it uses more functions to describe the valence electrons (which are involved in bonding) than the core electrons.[13] Specifically, core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while valence orbitals are split into two functions (an inner part with 3 primitives and an outer part with 1 primitive).[14]

-

(d) or *****: This indicates the addition of "polarization" functions.[13][15] These are functions of higher angular momentum (d-functions for heavy atoms like carbon and oxygen) that allow the shape of the orbitals to be more flexible and accurately represent the distortions that occur during chemical bonding.[14] Their inclusion is crucial for accurate geometry and frequency calculations.[14]

-

For our study of Dimethyl 3-methylhexanedioate, the B3LYP/6-31G(d) level of theory provides a well-validated and efficient starting point for obtaining high-quality results.[16]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for a complete quantum chemical analysis, from building the molecule to interpreting the results. This workflow is applicable to most modern quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][17][18]

Caption: A standard workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization

The first computational step is to find the most stable 3D arrangement of the atoms—the molecule's equilibrium geometry.

-

Construct the Input File:

-

Build an initial 3D structure of Dimethyl 3-methylhexanedioate using a molecular editor like GaussView or Avogadro.[19] The exact starting geometry is not critical, as the optimization algorithm will find the nearest energy minimum.

-

Create a text input file specifying the calculation type. For the Gaussian software package, the "route section" (the line specifying the calculation) would look like this: #p B3LYP/6-31G(d) Opt

-

#p: Requests enhanced print output.

-

B3LYP/6-31G(d): Specifies the method and basis set.

-

Opt: The keyword for a geometry optimization.

-

-

-

Define Molecular Specification: Below the route section, specify the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a closed-shell singlet), followed by the Cartesian coordinates of the initial structure.

-

Execute the Calculation: Submit the input file to the quantum chemistry program. The software will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it finds a geometry where the forces on all atoms are essentially zero. This is known as a stationary point.

Protocol 2: Frequency Analysis

An optimization finds a stationary point, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the result.[20]

-

Construct the Input File:

-

Use the optimized geometry from the previous step as the input structure.

-

Modify the route section to: #p B3LYP/6-31G(d) Freq

-

Freq: The keyword for a frequency calculation.

-

-

-

Execute and Analyze:

-

Run the calculation. The output will contain a list of vibrational frequencies.

-

Crucial Validation Step: Check the output for imaginary frequencies.

-

Zero imaginary frequencies: This confirms that the optimized structure is a true energy minimum.[21]

-

One imaginary frequency: This indicates the structure is a first-order saddle point, or a transition state for a reaction. If you were seeking a stable molecule, you must re-optimize, perhaps by distorting the structure along the imaginary frequency's vibrational mode.

-

-

The frequency calculation also provides valuable thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[22]

Data Presentation and Interpretation

The output from these calculations is rich with data. Presenting it clearly is key to extracting meaningful insights.

Molecular Geometry

The final optimized coordinates define the molecule's structure. Key internal coordinates (bond lengths, angles, and dihedral angles) should be tabulated for clarity.

Table 1: Selected Calculated Geometric Parameters for Dimethyl 3-methylhexanedioate at the B3LYP/6-31G(d) level.

| Parameter | Atoms Involved | Value |

| Bond Lengths | (Å) | |

| C=O (ester 1) | 1.21 | |

| C-O (ester 1) | 1.35 | |

| C=O (ester 2) | 1.21 | |

| C-O (ester 2) | 1.35 | |

| Bond Angles | (°) | |

| O=C-O (ester 1) | 124.5 | |

| C-C-C (backbone) | 112.8 | |

| Dihedral Angles | (°) | |

| C-C-C-C (backbone) | -178.5 | |

| Note: These are representative values for a plausible conformer. The actual values will depend on the specific lowest-energy conformer found. |

Vibrational Frequencies (IR Spectrum)

The calculated frequencies correspond to the molecule's fundamental vibrational modes.[23][24] These can be directly compared to an experimental IR spectrum. It is standard practice to scale calculated harmonic frequencies by an empirical factor (typically ~0.96-0.98 for B3LYP) to better match experimental anharmonic frequencies.

Table 2: Prominent Calculated Vibrational Frequencies.

| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Assignment |

| ~2950 | High | C-H stretching (methyl/methylene) |

| ~1735 | Very High | C=O stretching (symmetric, esters) |

| ~1730 | Very High | C=O stretching (asymmetric, esters) |

| ~1240 | High | C-O stretching (esters) |

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between these orbitals is a rough indicator of chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily excited.

Sources

- 1. Dimethyl 3-methylhexanedioate | C9H16O4 | CID 521519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 3-methylhexanedioate/CAS:54576-13-5-HXCHEM [hxchem.net]

- 3. ritme.com [ritme.com]

- 4. chemits.com [chemits.com]

- 5. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 8. insilicosci.com [insilicosci.com]

- 9. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 10. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 15. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 17. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 19. nyu.edu [nyu.edu]

- 20. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 21. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Computational Modeling of Molecular Vibrations [sci.muni.cz]

- 24. files.core.ac.uk [files.core.ac.uk]

Navigating the Toxicological Landscape of Dimethyl 3-methylhexanedioate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological and safety data for Dimethyl 3-methylhexanedioate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment. Due to the limited publicly available data specific to Dimethyl 3-methylhexanedioate, this guide employs a scientifically rigorous read-across approach. This methodology leverages data from structurally similar compounds, namely other branched-chain aliphatic esters, to infer the potential toxicological profile of the target molecule. This document is structured to provide not only the available data but also the scientific rationale behind the toxicological assessment of such compounds, including detailed experimental protocols and data interpretation frameworks.

Introduction and the Principle of Read-Across

Dimethyl 3-methylhexanedioate is a branched-chain aliphatic diester. A thorough search of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for this compound. In such data-poor scenarios, a read-across approach is a scientifically accepted method for hazard assessment.[1] This involves identifying and using data from structurally and metabolically similar chemicals (analogues) to predict the toxicity of the target chemical.

The fundamental premise is that similar chemical structures will have similar physicochemical properties, leading to comparable absorption, distribution, metabolism, and excretion (ADME) profiles, and consequently, similar toxicological effects. For Dimethyl 3-methylhexanedioate, appropriate analogues include other branched-chain dialkyl esters and linear aliphatic esters for which more extensive toxicological data exist.

Sources

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Dimethyl 3-methylhexanedioate

This guide provides a comprehensive technical overview of the environmental fate and biodegradability of Dimethyl 3-methylhexanedioate, a diester of significant interest in various industrial applications. By synthesizing data from analogous compounds and established scientific principles, this document offers researchers, scientists, and drug development professionals a detailed understanding of the molecule's behavior in the environment.

Introduction and Physicochemical Profile

Dimethyl 3-methylhexanedioate (C9H16O4) is a branched-chain aliphatic diester.[1][2][3] Understanding its environmental persistence and degradation pathways is crucial for assessing its ecological impact. The molecule's structure, characterized by two ester linkages and a methyl branch, dictates its susceptibility to both abiotic and biotic degradation processes.

Physicochemical Properties

A substance's environmental transport and partitioning are largely governed by its physical and chemical properties. The following table summarizes the key properties of Dimethyl 3-methylhexanedioate, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C9H16O4 | [1][2] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | 1.13880 | [2] |

| Polar Surface Area (PSA) | 52.60 Ų | [2] |

The LogP value suggests a low potential for bioaccumulation, indicating that the compound is more likely to partition into aqueous phases rather than accumulating in fatty tissues of organisms.[4]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and atmospheric oxidation.

Hydrolysis

The ester linkages in Dimethyl 3-methylhexanedioate are susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of these bonds. This process is a primary degradation pathway for esters in aqueous environments.[5] The rate of hydrolysis is significantly influenced by pH and temperature.

Under both acidic and alkaline conditions, the ester groups can be hydrolyzed. Alkaline-catalyzed hydrolysis is typically more rapid than acid-catalyzed hydrolysis for simple esters. The initial hydrolysis product would be the monoester, methyl 3-methylhexanedioate, followed by the complete hydrolysis to 3-methylhexanedioic acid and methanol.[6][7]

Photolysis

Direct photolysis, the breakdown of a molecule by direct absorption of sunlight, is generally not a significant degradation pathway for aliphatic esters like Dimethyl 3-methylhexanedioate, as they do not contain chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm).[5]

Indirect photolysis, mediated by photosensitized reactions with other atmospheric components, could contribute to its degradation, but this is expected to be a minor pathway compared to hydrolysis and biodegradation. Studies on other dimethyl esters, such as dimethyl carbonate, also indicate that photolysis is not a primary route of dissipation.[9]

Atmospheric Oxidation

For volatile and semi-volatile organic compounds, reaction with hydroxyl radicals (•OH) in the troposphere is a major atmospheric degradation pathway.[10] The rate of this reaction is a key determinant of a chemical's atmospheric lifetime.

The atmospheric oxidation of Dimethyl 3-methylhexanedioate is expected to be initiated by hydrogen abstraction by •OH radicals.[11] The estimated atmospheric half-life, based on structure-activity relationships, is likely to be on the order of days, similar to other volatile organic compounds.[10] The oxidation products would be a complex mixture of smaller, more oxidized molecules. The atmospheric fate of dimethyl sulfide (DMS) has been extensively studied, and while it is a different class of compound, the principles of radical-initiated oxidation provide a useful analogy for the atmospheric degradation of organic molecules.[11][12][13][14]

Biotic Degradation: The Primary Environmental Sink

Biodegradation, the breakdown of organic matter by microorganisms, is anticipated to be the most significant process for the ultimate removal of Dimethyl 3-methylhexanedioate from the environment. The presence of ester linkages makes the molecule susceptible to enzymatic hydrolysis by a wide variety of microorganisms.

Aerobic Biodegradation

Under aerobic conditions, in the presence of oxygen, microorganisms are expected to readily biodegrade Dimethyl 3-methylhexanedioate. The initial step in the aerobic biodegradation pathway is the enzymatic hydrolysis of the ester bonds by esterases, yielding 3-methylhexanedioic acid and methanol.[7]

The resulting dicarboxylic acid and alcohol can then be further metabolized by microorganisms through central metabolic pathways, such as the beta-oxidation pathway for the fatty acid and assimilation of methanol as a carbon and energy source.[15] Complete mineralization results in the formation of carbon dioxide, water, and microbial biomass.

The following diagram illustrates the proposed aerobic biodegradation pathway:

Caption: Proposed aerobic biodegradation pathway for Dimethyl 3-methylhexanedioate.

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can also biodegrade Dimethyl 3-methylhexanedioate. Similar to the aerobic process, the initial step is the hydrolysis of the ester linkages.[16] The resulting 3-methylhexanedioic acid and methanol can then be fermented by various anaerobic bacteria.

Under methanogenic conditions, these intermediates would ultimately be converted to methane and carbon dioxide.[17] The potential for anaerobic degradation is important for assessing the fate of the compound in environments such as anoxic sediments and wastewater treatment sludge.[16]

Experimental Assessment of Biodegradability

To experimentally determine the biodegradability of Dimethyl 3-methylhexanedioate, standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed.[18][19]

OECD 301: Ready Biodegradability

The OECD 301 series of tests are stringent screening tests for ready biodegradability in an aerobic aqueous medium.[18][19][20] A positive result in an OECD 301 test indicates that the substance will undergo rapid and ultimate biodegradation in the environment.[21]

This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms metabolizing the substance.

Objective: To assess the ready biodegradability of Dimethyl 3-methylhexanedioate.

Principle: A solution of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Step-by-Step Methodology:

-

Preparation of Test Solutions:

-

Prepare a mineral medium containing essential inorganic salts.

-

Prepare a stock solution of Dimethyl 3-methylhexanedioate.

-

Prepare a reference substance (e.g., sodium benzoate) to validate the test system.

-

-

Inoculum:

-

Collect a fresh sample of activated sludge from a domestic wastewater treatment plant.

-

Wash and aerate the sludge to prepare the inoculum.

-

-

Test Setup:

-

Set up multiple respirometer flasks for the test substance, a blank control (inoculum only), and the reference substance.

-

Add the mineral medium and inoculum to each flask.

-

Add the test substance or reference substance to the respective flasks to achieve a final concentration that will yield sufficient oxygen uptake without being inhibitory.

-

A substance to absorb CO2 (e.g., potassium hydroxide) is placed in a separate compartment within the sealed flask.

-

-

Incubation and Measurement:

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Continuously measure the oxygen uptake in each flask using the respirometer's pressure sensor.

-

-

Data Analysis:

-

Calculate the percentage of biodegradation for each measurement point using the following formula: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100

-

The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental composition of Dimethyl 3-methylhexanedioate.

-

-

Pass Criteria:

-

The substance is considered readily biodegradable if the percentage of biodegradation reaches at least 60% of the ThOD within a 10-day window during the 28-day test period.[18] The 10-day window begins when the degree of biodegradation has reached 10%.

-

The following diagram illustrates the experimental workflow for the OECD 301F test:

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

Overall Environmental Fate and Conclusion

The collective evidence suggests that Dimethyl 3-methylhexanedioate is unlikely to persist in the environment. Its low LogP value indicates a low potential for bioaccumulation. While abiotic processes such as hydrolysis and atmospheric oxidation contribute to its degradation, the primary environmental sink is expected to be biodegradation.

The following diagram provides a summary of the environmental fate of Dimethyl 3-methylhexanedioate:

Caption: Summary of the environmental fate of Dimethyl 3-methylhexanedioate.

References

-

Test No. 301: Ready Biodegradability - OECD. [Link]

-

Test No. 301: Ready Biodegradability - OECD. [Link]

-

What Are the Standard OECD Guidelines for Testing the Biodegradability of New Chemical Substances? → Learn - Prism → Sustainability Directory. [Link]

-

OECD 301 testing for chemical manufacturers - Impact Solutions. [Link]

-

Exploring DMS oxidation and implications for global aerosol radiative forcing. [Link]

-

Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability - Regulations.gov. [Link]

-

Dimethyl 3-methylhexanedioate | C9H16O4 | CID 521519 - PubChem - NIH. [Link]

-

Dimethyl hexanedioate - ChemBK. [Link]

-

3-Methylhexanedioic acid dimethyl ester | CAS#:54576-13-5 | Chemsrc. [Link]

-

An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. [Link]

-

Factors controlling atmospheric DMS and its oxidation products (MSA and nssSO ) in the aerosol at Terra Nova Bay, Antarctica - ACP. [Link]

-

(3S)-3-methylhexanedioic acid | C7H12O4 | CID 6999745 - PubChem - NIH. [Link]

-

Revised Environmental Fate and Ecological Risk Assessment for the Reregistration of Dazomet - Regulations.gov. [Link]

-

Fate and potential environmental effects of methylenediphenyl diisocyanate and toluene diisocyanate released into the atmosphere - PubMed. [Link]

-

A proposed biochemical pathway for biodegradation of dimethyl... - ResearchGate. [Link]

-

Anaerobic versus Aerobic Degradation of Dimethyl Sulfide and Methanethiol in Anoxic Freshwater Sediments - NIH. [Link]

- US4663477A - Process for the hydrolysis of dialkyl carbonates - Google P

-

Environmental Fate and Toxicology of Dimethoate - PubMed. [Link]

-

Long-range transport and the fate of dimethyl sulfide oxidation products in the free troposphere derived fro - TIB. [Link]

-

Final Report WP3B – Framework on multi-media fate modelling within persistence assessment - Cefic-Lri. [Link]

-

Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. [Link]

-

Photolysis of dimethyl carbonate - Transactions of the Faraday Society (RSC Publishing). [Link]

-

Anaerobic degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) - PubMed. [Link]

-

Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide - PubMed. [Link]

-

Biodegradation of methyl t-butyl ether by aerobic granules under a cosubstrate condition. [Link]

Sources

- 1. Dimethyl 3-methylhexanedioate | C9H16O4 | CID 521519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylhexanedioic acid dimethyl ester | CAS#:54576-13-5 | Chemsrc [chemsrc.com]

- 3. Dimethyl 3-methylhexanedioate/CAS:54576-13-5-HXCHEM [hxchem.net]

- 4. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. US4663477A - Process for the hydrolysis of dialkyl carbonates - Google Patents [patents.google.com]

- 9. Photolysis of dimethyl carbonate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. Fate and potential environmental effects of methylenediphenyl diisocyanate and toluene diisocyanate released into the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. oa.tib.eu [oa.tib.eu]

- 15. Biodegradation of methyl t-butyl ether by aerobic granules under a cosubstrate condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anaerobic versus Aerobic Degradation of Dimethyl Sulfide and Methanethiol in Anoxic Freshwater Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anaerobic degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. prism.sustainability-directory.com [prism.sustainability-directory.com]

- 21. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]

Methodological & Application

Application Notes and Protocols for the Use of Dimethyl 3-methylhexanedioate as a Monomer in Polymerization

For: Researchers, scientists, and drug development professionals.

Introduction: Exploring the Potential of Dimethyl 3-methylhexanedioate in Polymer Synthesis

Dimethyl 3-methylhexanedioate is a diester monomer that presents an intriguing building block for the synthesis of novel polyesters and polyamides. Its structure, featuring a methyl branch on the C3 position of a hexanedioate backbone, is anticipated to introduce unique properties to the resulting polymers. This lateral methyl group can disrupt chain packing and crystallinity, potentially leading to polymers with lower melting points, increased solubility in common organic solvents, and altered mechanical properties, such as increased flexibility or elasticity, when compared to polymers derived from its linear analogue, dimethyl adipate.

These characteristics make polymers derived from Dimethyl 3-methylhexanedioate potentially suitable for a range of applications, including as specialty elastomers, adhesives, and as matrices for drug delivery systems where biodegradability and tunable mechanical properties are desirable. The presence of the methyl group may also influence the thermal stability and degradation profile of the polymers.

This document provides a comprehensive guide for researchers interested in exploring the use of Dimethyl 3-methylhexanedioate as a monomer. It outlines detailed protocols for the synthesis of polyesters and polyamides via polycondensation, a common method for such monomers.[1] The protocols are based on established principles of polymer chemistry and are intended as a robust starting point for experimental design. Given the limited specific literature on the polymerization of this particular monomer, the following methodologies should be adapted and optimized based on empirical results.

I. Synthesis of Polyesters via Polycondensation

The synthesis of polyesters from Dimethyl 3-methylhexanedioate involves a transesterification reaction with a suitable diol, followed by a polycondensation step to increase the molecular weight. This two-stage melt polycondensation is a widely used industrial method for producing polyesters.[2]

A. Reaction Principle

The process begins with the transesterification of Dimethyl 3-methylhexanedioate with a diol (e.g., 1,4-butanediol or 1,6-hexanediol) at elevated temperatures in the presence of a catalyst. This initial stage results in the formation of low molecular weight oligomers and the release of methanol, which is typically removed by distillation to drive the reaction forward. In the second stage, the temperature is further increased, and a vacuum is applied to facilitate the removal of the diol byproduct and promote the linking of the oligomers into a high molecular weight polyester.

B. Experimental Workflow: Polyester Synthesis

Caption: Workflow for two-stage melt polycondensation of polyesters.

C. Detailed Protocol: Synthesis of Poly(butylene 3-methylhexanedioate)

Materials:

-

Dimethyl 3-methylhexanedioate (purified by vacuum distillation)

-

1,4-Butanediol (purified by distillation)

-

Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen or argon gas

-

Reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser

Procedure:

-

Reactor Setup: Assemble a clean, dry glass reactor with a mechanical stirrer, a distillation sidearm connected to a condenser and a collection flask, and an inlet for inert gas and vacuum.

-

Charging the Reactor: Charge the reactor with Dimethyl 3-methylhexanedioate and 1,4-butanediol in a molar ratio of 1:1.2 to 1:1.5. The excess diol compensates for losses during distillation in the polycondensation stage. Add the catalyst (e.g., 0.05-0.1 mol% relative to the diester) and a small amount of antioxidant.

-

Inerting the System: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of inert gas during the initial heating phase.

-

Transesterification:

-

Begin stirring and gradually heat the reaction mixture to 160-190°C.

-

Methanol will begin to distill off as the transesterification reaction proceeds. Collect and monitor the volume of the distilled methanol.

-

Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

-

-

Polycondensation:

-

Gradually increase the temperature of the reaction mixture to 220-250°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

-

Excess 1,4-butanediol will distill off.

-

The viscosity of the molten polymer will increase significantly during this stage. Monitor the reaction progress by observing the increase in stirrer torque or by taking samples for melt viscosity measurements.

-